Troeger's base

Catalog No.
S577762
CAS No.
529-81-7
M.F
C17H18N2
M. Wt
250.34g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troeger's base

CAS Number

529-81-7

Product Name

Troeger's base

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

Molecular Formula

C17H18N2

Molecular Weight

250.34g/mol

InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3

InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Synonyms

2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine, Troeger's base

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Synthesis and History

Troeger's base, formally known as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, was first synthesized in 1887 by Julius Tröger from p-toluidine and formaldehyde in an acidic solution . It can also be prepared using alternative methods, such as with hydrochloric acid and dimethyl sulfoxide (DMSO) or hexamethylene tetraamine (HMTA) as a replacement for formaldehyde . The reaction mechanism with DMSO as a methylene donor resembles the Pummerer rearrangement .

Chirality and Structure

Troeger's base is a unique molecule due to its inherent chirality, a property exhibited by molecules that cannot be superimposed on their mirror image . This chirality is due to the presence of two bridgehead stereogenic tertiary amine groups, which are locked in a specific configuration due to the molecule's rigid structure . However, Tröger's base and its analogs can undergo racemization, a process where the chirality is lost, under acidic conditions . This racemization occurs through the formation of iminium intermediates, which can be prevented by modifying the molecule's structure, such as replacing the methano-bridge with an ethano-bridge .

The specific structure of Troeger's base, with its aromatic rings positioned at a 90-degree angle, allows it to be categorized as a "molecular tweezer" . This term refers to molecules designed to bind and hold other molecules within their rigid cavity.

Research Applications

The unique properties of Troeger's base have attracted interest in various scientific research fields, including:

  • DNA Interactions: Studies have investigated the potential of Troeger's base analogs to interact with DNA molecules . These studies suggest that the molecule can bind to DNA through intercalation or groove binding, potentially affecting DNA processes .
  • Inhibition of Enzymes: Research has explored the ability of specific Troeger's base analogs to inhibit the enzyme thromboxane A2 (TxA2) synthase . TxA2 is a signaling molecule involved in blood clotting, and its inhibition could be beneficial in treating certain cardiovascular diseases .

Tröger's base is a bicyclic organic compound characterized by a unique structure that includes a methanodiazocine group situated between two aromatic rings. Its chemical formula is C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_2 and it is typically represented as (CH3C6H3NCH2)2CH2(CH_3C_6H_3NCH_2)_2CH_2. This compound is notable for its rigidity and chirality, arising from the presence of two stereogenic nitrogen atoms that prevent nitrogen inversion, thus allowing it to exist in defined stereoisomeric forms (R,R) and (S,S) . The compound is generally a white solid and exhibits solubility in various organic solvents as well as strong acidic aqueous solutions due to its ability to be protonated .

For example, Troeger's base derivatives can act as:

  • Chiral ligands: Their rigid structure and chirality make them valuable in asymmetric catalysis [].
  • DNA probes: Their ability to bind specifically to DNA sequences holds promise in genomic research [].
, including:

  • Electrophilic aromatic substitution, where the electrophilic sulfenium ion generated from DMSO and hydrochloric acid reacts with the aromatic amine .
  • Host-guest chemistry, where Tröger's base can interact with other molecules, notably glycosaminoglycans, due to its cavity structure .

Tröger's base and its analogs have shown significant biological activity. For instance, certain analogs have been identified as effective inhibitors of thromboxane A2 synthase, an enzyme involved in platelet aggregation and vascular function . The unique structural features of Tröger's base contribute to its potential use in medicinal chemistry, particularly in the development of therapeutics targeting specific biological pathways.

The synthesis of Tröger's base typically involves:

  • Condensation Reactions: The primary method involves the condensation of an aromatic amine (such as p-toluidine) with a methylene source like formaldehyde or hexamethylenetetramine under acidic conditions .
  • Alternative Synthesis Techniques: Recent studies have explored catalytic asymmetric synthesis methods, utilizing palladium catalysis to create stable analogs of Tröger's base with nitrogen stereocenters .
  • Modification Approaches: Variations in synthesis have included functionalizing derivatives of aniline to introduce different substituents on the Tröger's base structure, enhancing its properties for specific applications .

Tröger's base serves multiple roles in various fields:

  • Supramolecular Chemistry: Due to its rigid structure and unique cavity, it is employed as a molecular receptor for unfunctionalized molecules .
  • Coordination Chemistry: It acts as a ligand or ligand precursor, facilitating complexation with metal ions .
  • Materials Science: Chromophore-carrying analogs exhibit nonlinear optical properties and are used as molecular switches or liquid crystal dopants .

Studies have demonstrated that Tröger's base can form host-guest complexes with various molecules. Its cavity dimensions allow optimal interaction with certain dicarboxylic acids like suberic acid while showing less favorable interactions with shorter or longer chain acids . Such interactions are crucial for applications in drug delivery systems and molecular recognition.

Tröger's base has several analogs that share structural features but differ in their biological activities or chemical properties. Some notable compounds include:

Compound NameStructural FeaturesUnique Properties
2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocineAnalog of Tröger's baseInhibitor of thromboxane A2 synthase
2,8-Bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocineContains pyridine substituentsEnhanced biological activity against specific enzymes
Spirocyclic analogs of Tröger's baseIncorporates spirocyclic structuresPotentially different stereochemical properties

These compounds highlight the versatility of the Tröger's base framework while showcasing its unique rigidity and chirality that distinguish it from other similar compounds.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-81-7

Dates

Modify: 2023-08-15

Explore Compound Types